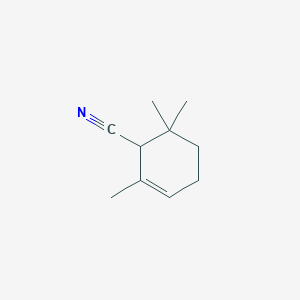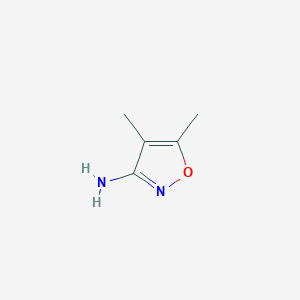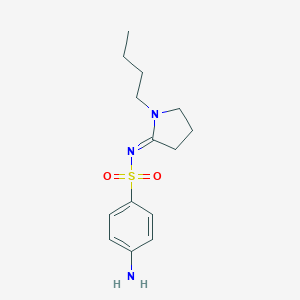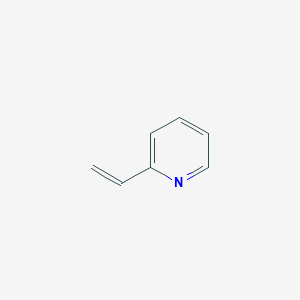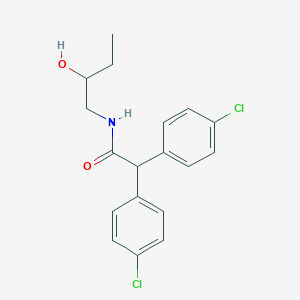
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide, also known as CB1 antagonist/inverse agonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is primarily located in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is overactive in conditions such as obesity and addiction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide are mainly related to its action on the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor. By blocking this receptor, the compound reduces food intake, body weight, and improves glucose metabolism. It also reduces drug-seeking behavior in preclinical models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is its specificity for the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide. One area of interest is the development of more potent and selective (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonists/inverse agonists that can be used in clinical trials for the treatment of obesity, diabetes, and addiction. Another area of interest is the investigation of the role of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor in other diseases such as cancer and neurodegenerative disorders. Additionally, the development of new delivery methods to improve the solubility and bioavailability of this compound is an important direction for future research.
Conclusion:
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is involved in the regulation of appetite, energy metabolism, and reward pathways. While there are limitations to its use, there are several future directions for research on this compound that may lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a multistep process that involves the reaction of 4-chlorobenzylamine with 4-chloro-α-bromoacetophenone, followed by the addition of 2-hydroxybutylamine to form the final product. The purity of the compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. As a (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonist/inverse agonist, it has been shown to reduce food intake, body weight, and improve glucose metabolism in animal models. Additionally, it has been found to reduce drug-seeking behavior in preclinical models of addiction.
Propiedades
Número CAS |
130203-74-6 |
|---|---|
Nombre del producto |
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide |
Fórmula molecular |
C18H19Cl2NO2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2,2-bis(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23) |
Clave InChI |
QJAXJTDUOBFFJZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
Sinónimos |
1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol 1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol, (S) isomer Cl-DPAB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



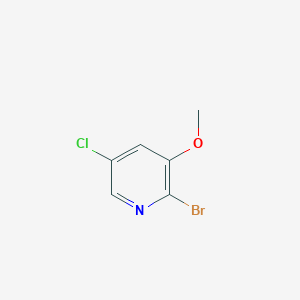
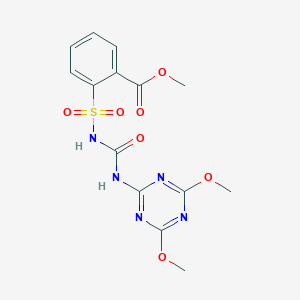
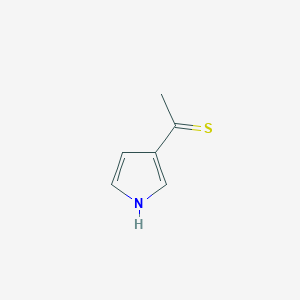
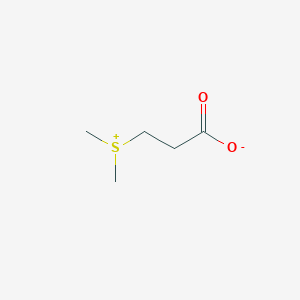
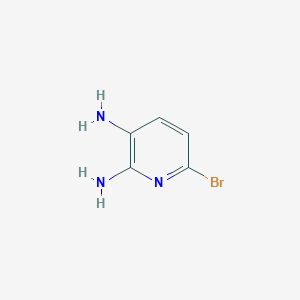
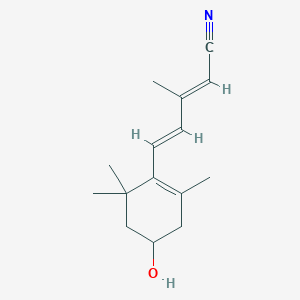
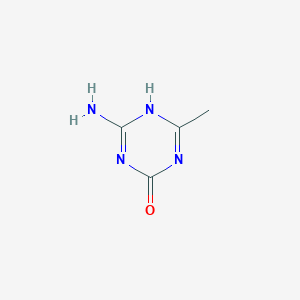

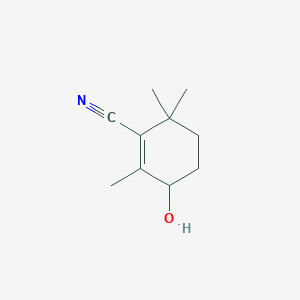
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
